2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,5,6,7-pentabromo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr5N2/c8-1-2(9)4(11)6-5(3(1)10)13-7(12)14-6/h(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIBZFOZIJTIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655108 | |
| Record name | 2,4,5,6,7-Pentabromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16865-25-1 | |
| Record name | 2,4,5,6,7-Pentabromo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,4,5,6,7 Pentabromo 1h Benzo D Imidazole
Retrosynthetic Analysis and Key Precursorsbenchchem.com
A retrosynthetic analysis of the target molecule, 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole, logically disconnects the carbon-bromine bonds on the benzene (B151609) ring and the C2-position of the imidazole (B134444) ring. This approach identifies simpler, more accessible precursors. The primary disconnection strategy involves the removal of the five bromine atoms, which points to 2-Bromo-1H-benzimidazole as a key intermediate. This precursor already contains the necessary bromine atom at the 2-position, which is introduced via a different mechanism than the aromatic bromination.
Further deconstruction of 2-Bromo-1H-benzimidazole suggests its synthesis from a more common starting material. A functional group interconversion at the C2 position leads back to 2-Mercapto-1H-benzimidazole . This commercially available compound serves as the foundational precursor for this synthetic route, providing the complete benzimidazole (B57391) core structure upon which subsequent modifications are performed.
Exhaustive Bromination Techniques and Conditionsbenchchem.com
Achieving pentabromination requires forcing conditions to overcome the deactivating effect of the bromine atoms being added to the aromatic ring. The process starts with a brominated intermediate and proceeds to add four additional bromine atoms to the benzene portion of the molecule.
The central step in the synthesis is the exhaustive bromination of the key intermediate, 2-Bromo-1H-benzimidazole. This reaction targets the C4, C5, C6, and C7 positions on the benzo portion of the molecule. Due to the electron-rich nature of the benzimidazole ring system, it is susceptible to electrophilic aromatic substitution. However, as more bromine atoms are added, the ring becomes progressively deactivated, necessitating harsh reaction conditions to drive the reaction to completion and achieve the fully substituted product.
Modern synthetic chemistry has increasingly adopted photochemical methods, often utilizing specific wavelength LEDs, to promote reactions with high efficiency and selectivity. While photochemical bromination is well-established for allylic and benzylic positions via radical mechanisms, its application for the exhaustive electrophilic bromination of aromatic rings like benzimidazole is less common. newera-spectro.comnih.gov Theoretical application of this technique would involve using light to generate a more reactive bromine species, potentially lowering the energy barrier for substitution on the deactivated polybrominated ring. This approach could offer a more energy-efficient and controlled alternative to traditional thermal methods, although specific protocols for this transformation are not widely documented. researchgate.net
The most common and established method for polybrominating aromatic rings involves the use of elemental bromine (Br₂), often in a polar solvent that can facilitate the reaction, such as acetic acid (AcOH). nih.gov Acetic acid serves as a solvent and can also help to polarize the Br-Br bond, increasing the electrophilicity of the bromine. The addition of a Lewis acid or a protic acid like hydrobromic acid (HBr) can further enhance the reaction rate by generating a more potent electrophilic bromine species. For an exhaustive bromination to yield the pentabromo- derivative from 2-bromo-1H-benzimidazole, a significant excess of bromine and elevated temperatures would typically be required to ensure all four available positions on the benzene ring are substituted.
A plausible set of conditions for this transformation is detailed in the table below.
| Parameter | Value |
| Starting Material | 2-Bromo-1H-benzimidazole |
| Reagent | Bromine (Br₂) |
| Solvent | Acetic Acid (AcOH) |
| Catalyst | Hydrobromic Acid (HBr) (optional) |
| Stoichiometry | > 4 equivalents of Br₂ |
| Temperature | Reflux |
| Reaction Time | Several hours to days |
Stepwise Synthesis from Simpler Benzimidazole Derivativesbenchchem.com
The synthesis of the key precursor, 2-Bromo-1H-benzimidazole, is efficiently achieved from 2-Mercapto-1H-benzimidazole. This transformation involves an oxidative bromination process where the mercapto group is replaced by a bromine atom. The reaction is typically carried out by treating the starting material with an excess of bromine in a mixture of hydrobromic acid and an alcohol solvent like methanol. The low temperature at the start of the reaction helps to control the initial exothermic reaction, which is then allowed to proceed to completion at room temperature.
The specific conditions and reagents for this key preparatory step are outlined in the following table.
| Reagent / Condition | Quantity / Parameter | Role |
| 2-Mercapto-1H-benzimidazole | 10 g | Reactant |
| 48% Hydrobromic Acid (HBr) | 24 mL | Reactant / Acid |
| Methanol | 120 mL | Solvent |
| Bromine (Br₂) | 41.5 g | Reactant |
| Initial Temperature | < 10 °C | Condition |
| Reaction Temperature | 22 °C | Condition |
| Reaction Time | 16 hours | Condition |
Optimization of Reaction Parameters (Temperature, Time, Solvents)
Specific data regarding the optimization of reaction parameters for the synthesis of this compound are absent from the current body of scientific literature. The synthesis of other polyhalogenated heterocycles often requires careful control of reaction conditions to manage regioselectivity and prevent the formation of complex product mixtures. acs.orgnih.gov Without a foundational synthetic method, no studies on the optimization of temperature, reaction time, or solvent systems for this specific compound could be identified.
Purification and Isolation Protocols
Detailed protocols for the purification and isolation of this compound are not described in the available literature. General purification techniques for benzimidazole derivatives include recrystallization and column chromatography. dtic.milnih.gov For other classes of polybrominated compounds, such as polybrominated biphenyls (PBBs), methods like repeated recrystallization and alumina (B75360) adsorption column chromatography have been employed. nih.gov However, the applicability of these methods to the target compound and specific protocols, including solvent systems and expected purity, have not been documented.
Green Chemistry Approaches in Bromination of Heterocycles
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of benzimidazoles, green approaches include the use of water as a solvent, microwave-assisted reactions, and the use of eco-friendly catalysts like ammonium (B1175870) chloride or reusable solid-supported catalysts. niscpr.res.insphinxsai.commdpi.comnih.gov In the context of bromination, greener alternatives to molecular bromine, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), are often utilized to improve safety and reduce hazardous waste. researchgate.netnih.gov While these general strategies are well-established for heterocycles, their specific application to produce this compound has not been reported.
Comparison of Synthetic Yields and Scalability for Academic Production
Due to the absence of an established synthetic procedure for this compound, no data on synthetic yields or the scalability of its production for academic purposes are available. Comparative analysis of different synthetic routes, a crucial step in assessing the viability of a method for larger-scale academic production, cannot be performed without initial reports on its successful synthesis.
Reactivity and Derivatization Chemistry of 2,4,5,6,7 Pentabromo 1h Benzo D Imidazole
Nucleophilic Aromatic Substitution Reactions of Bromine Atoms
The five bromine atoms on the benzene (B151609) portion of the molecule are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the collective electron-withdrawing nature of the halogens and the fused imidazole (B134444) ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction pathway.
While specific regioselective studies on 2,4,5,6,7-pentabromo-1H-benzo[d]imidazole are not extensively documented, the principles of SNAr reactions on substituted aromatic rings allow for well-founded predictions. The imidazole ring acts as an activating group, and nucleophilic attack is generally favored at positions ortho and para to it. In the context of the benzimidazole (B57391) ring system, the C4 and C6 positions are para-like to the ring nitrogens, while the C7 position is ortho-like.
However, the electronic environment is complex. The C4 and C7 positions are adjacent to the electron-donating imidazole ring, but also bear strongly electron-withdrawing bromine atoms. The reactivity of a specific bromine atom is a balance between the activation provided by all five halogens and the directing effects of the fused imidazole ring. It is plausible that substitution may occur preferentially at the C4 or C7 positions due to their proximity to the imidazole moiety. DFT calculations on related polyhalogenated heterocycles have shown that the carbon atoms with the highest LUMO coefficients are most susceptible to nucleophilic attack, providing a theoretical basis for predicting regioselectivity. nih.gov
This high activation allows for substitutions to occur under milder conditions (lower temperatures, weaker nucleophiles) than would be required for less halogenated benzimidazoles. For instance, strong nucleophiles can readily displace the bromide ions. longdom.org Furthermore, the N-H proton of the imidazole ring is acidic and can be abstracted by strong nucleophiles. To facilitate substitution at the bromine positions, it is often necessary to first protect or alkylate the imidazole nitrogen, preventing competitive deprotonation and enhancing the reactivity of the C-Br bonds. longdom.orgresearchgate.net
Reactions at the 1H-Imidazole Nitrogen Site
The imidazole portion of the molecule contains a reactive N-H bond, allowing for a variety of derivatization reactions. These modifications are crucial not only for altering the compound's physical and biological properties but also for influencing the reactivity of the brominated ring.
N-alkylation is a common transformation for benzimidazoles, typically achieved by reacting the heterocycle with an alkyl halide in the presence of a base. researchgate.netresearchgate.net The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the imidazole nitrogen to form a benzimidazolide (B1237168) anion, which then acts as a nucleophile. researchgate.netnih.gov
For this compound, the strong electron-withdrawing effect of the bromine atoms increases the acidity of the N-H proton, facilitating its removal by even moderate bases. researchgate.net The choice of solvent and base can influence the reaction's efficiency. lookchem.combeilstein-journals.org A variety of alkylating agents, including simple alkyl bromides, benzyl (B1604629) halides, and functionalized alkyl halides, can be employed. nih.govbeilstein-journals.org
| Alkylating Agent | Base | Solvent | General Conditions | Reference |
|---|---|---|---|---|
| Alkyl Bromides (e.g., C₃-C₁₀) | KOH (aq) | Toluene (with phase-transfer catalyst) | Room Temperature to 60°C | researchgate.net |
| Benzyl Bromide | NaOH (aq) | Water-SDS | Room Temperature | lookchem.com |
| BOM-Cl | NaH | DMF | 0°C to Room Temperature | nih.gov |
Similarly, N-acylation can be performed using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. rsc.org These reactions yield N-acylbenzimidazoles, which can serve as important intermediates for further synthesis.
While direct cycloaddition involving the nitrogen lone pair of the neutral benzimidazole is uncommon, derivatization can lead to reactive intermediates capable of such reactions. For instance, N-alkylation of the benzimidazole with a suitable reagent can generate a benzimidazolium salt. In the presence of a base, this salt can be deprotonated to form a benzimidazolium ylide, which is a 1,3-dipole. researchgate.net
These ylides can then undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles, such as activated alkynes (e.g., dimethyl acetylenedicarboxylate (B1228247) - DMAD). nih.gov This reaction pathway provides a sophisticated method for constructing complex, fused heterocyclic systems starting from the benzimidazole core. The high degree of substitution on the pentabromo-benzimidazole ring would likely influence the stability and reactivity of the ylide intermediate, potentially requiring tailored reaction conditions.
Cross-Coupling Reactions (e.g., Suzuki, Stille) for Further Functionalization
The carbon-bromine bonds of this compound are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are powerful tools for introducing a wide array of functional groups onto the aromatic core.
The Suzuki-Miyaura coupling is one of the most versatile methods for this purpose, involving the reaction of the bromo-substrate with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. arkat-usa.orgmdpi.comnih.gov The reaction is tolerant of many functional groups and reaction conditions can be optimized by screening different catalysts, ligands, bases, and solvents. arkat-usa.orgresearchgate.net Microwave-assisted conditions have also been shown to accelerate these couplings significantly. arkat-usa.orgresearchgate.net
The Stille coupling offers an alternative, reacting the aryl bromide with an organotin compound (stannane). mdpi.comnih.gov While organotin reagents are toxic, the reaction is often robust and proceeds under neutral, base-free conditions. mdpi.com Both Suzuki and Stille reactions proceed via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com Given the presence of five C-Br bonds, selective or exhaustive cross-coupling could potentially be achieved by carefully controlling the stoichiometry of the coupling partner and reaction conditions.
| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | PdCl₂ or Pd(OAc)₂ | SPhos, XPhos | Cs₂CO₃, K₂CO₃ | DMF, Dioxane/H₂O | arkat-usa.orgnih.gov |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, XPhos | (Often base-free) | Toluene, DMSO | mdpi.comnih.gov |
Mechanistic Investigations of Key Transformations
The primary transformation of this compound involves nucleophilic substitution at the C2 position. This reaction is central to the derivatization of this compound. The mechanism of action for this compound often involves its ability to interact with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms can form halogen bonds with electron-rich sites on biomolecules, which can disrupt their normal function. This mechanism is a key area of interest in the development of new therapeutic agents.
One of the most significant applications of this compound is as a precursor for kinase inhibitors. For instance, it is a key intermediate in the synthesis of DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole), a known inhibitor of human protein kinases CK2 and PIM-1, which are important targets in cancer therapy. The synthesis of DMAT from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, dimethylamine (B145610) acts as the nucleophile, attacking the electron-deficient C2 carbon of the benzimidazole ring and displacing the bromide ion. The electron-withdrawing nature of the five bromine atoms on the benzimidazole core enhances the electrophilicity of the C2 carbon, facilitating this nucleophilic attack.
In addition to substitution at the C2 position, derivatization at the N1 position of the imidazole ring is also a key transformation. The N-H proton is acidic and can be removed by a base to form a benzimidazolide anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to yield N-substituted derivatives. For example, the N-alkylation of 4,5,6,7-tetrabromo-1H-benzimidazole with cyanoalkyl halides is a well-established method for synthesizing a range of N-substituted polybrominated benzimidazoles. nih.gov A similar reactivity pattern is expected for this compound.
Michael addition is another important transformation for the derivatization of polybrominated benzimidazoles. The benzimidazolide anion can participate in Michael-type additions to α,β-unsaturated compounds. For instance, the reaction of 4,5,6,7-tetrabromo-1H-benzimidazole with acrylonitrile (B1666552) proceeds via a Michael addition to yield the corresponding cyanoethyl derivative. nih.gov
Chemo- and Regioselectivity in Multi-brominated Systems
In a multi-brominated system like this compound, chemo- and regioselectivity are critical considerations in its derivatization.
Chemoselectivity: The reactivity of the different bromine atoms in this compound varies significantly. The bromine atom at the C2 position is the most reactive towards nucleophilic substitution due to the electronic properties of the imidazole ring. The bromine atoms on the benzene ring are considerably less reactive towards nucleophiles under typical SNAr conditions. This difference in reactivity allows for selective functionalization at the C2 position without disturbing the bromines on the benzene ring.
Regioselectivity: When considering electrophilic substitution, the situation is different. In general, electrophilic substitution on the benzimidazole ring occurs on the benzene portion. However, the five bromine atoms in this compound are strongly deactivating, making further electrophilic substitution on the benzene ring highly unlikely.
In the case of N-alkylation of unsymmetrical benzimidazoles, a mixture of N1 and N3 isomers can be formed. However, for this compound, the N1 and N3 positions are equivalent due to tautomerism, so only a single N-alkylation product is expected.
Formation of Complex Organic Molecules from this compound
The unique reactivity of this compound makes it a valuable building block for the synthesis of more complex organic molecules, particularly those with biological activity.
As mentioned earlier, it is a key precursor to the kinase inhibitor DMAT. Beyond this, the ability to selectively functionalize the C2 and N1 positions allows for the construction of a diverse library of derivatives. For example, a variety of N-alkylated and N-cyanoalkylated polybrominated benzimidazoles have been synthesized and evaluated for their potential as anticancer agents and protein kinase inhibitors. nih.gov
Furthermore, the bromine atoms on the benzene ring, while generally unreactive to nucleophilic substitution, can participate in other transformations such as cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings) under specific catalytic conditions. This would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4, 5, 6, and 7-positions, leading to the formation of highly complex and functionalized benzimidazole derivatives. While specific examples of such reactions starting from this compound are not readily found in the literature, the principles of cross-coupling chemistry suggest this as a viable route for further derivatization.
The synthesis of novel benzimidazole derivatives containing a tetrazole moiety has also been reported, starting from 4,5,6,7-tetrabromo-1-(3-chloropropyl)-1H-benzimidazole. nih.gov This highlights the potential for using polybrominated benzimidazoles as scaffolds to construct more elaborate heterocyclic systems.
Spectroscopic and Structural Elucidation of 2,4,5,6,7 Pentabromo 1h Benzo D Imidazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole, with its limited number of protons and a complex carbon environment due to heavy bromination, advanced NMR techniques are indispensable.
¹H and ¹³C NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum of this compound is relatively simple due to the extensive substitution on the benzene (B151609) ring. It is characterized by a single, broad signal in the downfield region corresponding to the N-H proton of the imidazole (B134444) ring. The exact chemical shift of this proton is solvent-dependent due to hydrogen bonding and exchange phenomena. In a solvent like DMSO-d₆, this proton typically appears as a broad singlet. The absence of any signals in the aromatic region (typically 6.5-8.5 ppm) confirms the pentasubstituted nature of the benzimidazole (B57391) core, where all aromatic protons have been replaced by bromine atoms.
The ¹³C NMR spectrum provides more detailed structural information. Due to the symmetry of the molecule, specific sets of carbon atoms are chemically equivalent. However, the heavy atom effect of bromine significantly influences the chemical shifts of the attached carbons, often causing them to appear at higher field (lower ppm values) than in non-brominated analogues. The spectrum will show distinct signals for the carbon atoms of the imidazole ring (C2, C3a, and C7a) and the brominated benzene ring (C4, C5, C6, and C7). The C2 carbon, situated between the two nitrogen atoms, is typically observed in the range of 140-155 ppm. The bridgehead carbons (C3a and C7a) and the carbons bearing bromine atoms will have their characteristic shifts, which can be unambiguously assigned using 2D NMR techniques.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzimidazoles (Note: Specific data for this compound is not publicly available. This table provides representative data for related structures to illustrate expected chemical shift ranges.)
| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Multiplicity |
| ¹H | N-H (imidazole) | 12.0 - 13.5 | broad singlet |
| ¹³C | C2 (imidazole) | 140 - 155 | singlet |
| ¹³C | C-Br (aromatic) | 95 - 125 | singlet |
| ¹³C | C3a/C7a (bridgehead) | 130 - 145 | singlet |
2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be very simple, primarily showing no correlations, which further confirms the absence of adjacent protons in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would show a correlation between the N-H proton signal and the C2 carbon signal if there is a proton at the C2 position. In the case of the title compound, where the C2 position is unsubstituted, a correlation might be observed depending on the specific tautomeric form and experimental conditions. For the brominated ring, the absence of cross-peaks would confirm that no protons are attached to the benzene carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for connecting different parts of a molecule. For this compound, the N-H proton would show correlations to the C2 and the bridgehead carbons (C3a and C7a), providing definitive evidence for the connectivity of the imidazole ring.
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is invaluable for studying the structure of crystalline materials. In the solid state, molecular motions are restricted, and tautomeric exchange can be slowed or stopped, allowing for the characterization of a single, fixed tautomer. For this compound, ssNMR could distinguish between the 1H and 3H tautomers by resolving the signals for the non-equivalent carbons (e.g., C4 vs. C7 and C5 vs. C6) which might be averaged in solution. Furthermore, ssNMR can provide information about intermolecular interactions, such as hydrogen bonding, by analyzing changes in chemical shifts and through advanced techniques that measure internuclear distances.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₇HBr₅N₂), the HRMS data would show a characteristic isotopic pattern due to the presence of five bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This results in a distinctive cluster of peaks for the molecular ion, which is a definitive signature for a polybrominated compound.
Table 2: Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₇H₂Br₅N₂⁺ | 512.62 (approx., based on most abundant isotopes) |
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure by breaking the molecule apart and analyzing the resulting fragments. For benzimidazole derivatives, common fragmentation pathways involve the cleavage of the imidazole ring and the loss of substituents from the benzene ring. For the title compound, one would expect to observe sequential loss of bromine atoms (Br) or hydrogen bromide (HBr). The fragmentation of the benzimidazole core itself is also a characteristic process that can help confirm the structure.
X-ray Crystallography for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms and the substitution pattern on the benzimidazole ring. It would also reveal the planarity of the ring system and the conformation of the molecule in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions. For this compound, the key interactions would be:
Hydrogen Bonding: The N-H group of the imidazole ring is a strong hydrogen bond donor, and the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. This typically leads to the formation of strong N-H···N hydrogen bonds, which can link molecules into chains or more complex networks.
π-π Stacking: The planar benzimidazole ring system can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules stack on top of each other. These interactions are a significant cohesive force in the crystals of many aromatic compounds.
Analysis of these interactions provides a deeper understanding of the solid-state properties of the material. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these various intermolecular contacts within the crystal structure.
Conformational Analysis and Tautomerism in the Solid State
In the solid state, the structure of benzimidazole derivatives is significantly influenced by intermolecular forces, primarily hydrogen bonding, which can dictate the conformational preferences and the dominant tautomeric form. For N-unsubstituted benzimidazoles, prototropic tautomerism between the N1-H and N3-H forms is a key characteristic. However, in the crystalline solid phase, this tautomerism is often "blocked," meaning the molecule exists as a single, discrete tautomer. beilstein-journals.org
X-ray diffraction (XRD) studies on various benzimidazole derivatives have confirmed the existence of a single tautomeric form in the solid phase. mdpi.com This stabilization is typically achieved through the formation of strong intermolecular hydrogen bonds. In many benzimidazole crystals, a common motif is the formation of infinite chains where the N-H group of one molecule donates a hydrogen bond to the imine nitrogen (N3) of an adjacent molecule (N–H···N). beilstein-journals.org This catemeric arrangement effectively locks the proton onto one of the nitrogen atoms.
For this compound, the benzimidazole moiety is expected to be essentially planar. jsac.or.jp The five bulky bromine atoms substituted on the benzene ring would induce some steric strain, but the core heterocyclic system maintains its planarity. The solid-state structure is stabilized by intermolecular hydrogen bonds, likely forming the characteristic chain motif. nih.govresearchgate.net Analysis of geometric parameters within the imidazole ring, such as the internal angles at N1 and N3 and the C2-N1 versus C2-N3 bond lengths, can definitively distinguish the single tautomer present in the crystal lattice. mdpi.com In such cases, the bond lengths are not averaged as they would be in a rapidly exchanging system. mdpi.com Solid-state NMR spectroscopy is another powerful tool that can corroborate these findings, as blocked tautomerism results in distinct chemical shifts for the carbon atoms that would be equivalent in a tautomerically averaged state (C4/C7 and C5/C6). beilstein-journals.orgnih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Insights
Key vibrational modes for benzimidazole derivatives include:
N-H Vibrations: The N-H stretching vibration is typically observed as a broad band in the IR spectrum, usually in the range of 3400-2400 cm⁻¹, with the broadening caused by strong intermolecular hydrogen bonding. mdpi.comorientjchem.org The N-H bending modes (in-plane and out-of-plane) appear at lower frequencies.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C double bonds within the benzimidazole ring system are coupled and give rise to a series of characteristic bands typically found in the 1650-1400 cm⁻¹ region. researchgate.netresearchgate.net
Benzene Ring Vibrations: The characteristic stretching and bending vibrations of the substituted benzene ring are also present.
C-Br Vibrations: The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹. The presence of five C-Br bonds will result in multiple strong absorptions in this region.
The FT-IR and FT-Raman spectra provide complementary information. nih.gov While N-H and other polar group vibrations are often strong in the IR spectrum, the symmetric vibrations of the aromatic system and the C-Br bonds may show strong signals in the Raman spectrum. currentseparations.com A detailed analysis of the vibrational spectra allows for the unambiguous identification of the compound and provides insights into its molecular structure and bonding. researchgate.net
Table 1: Characteristic Vibrational Frequencies for Substituted Benzimidazoles
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (H-bonded) | 3400 - 2400 | Strong, Broad (IR) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |
| C=N Stretch | 1630 - 1590 | Medium to Strong |
| C=C Stretch (Ring) | 1600 - 1450 | Medium to Strong |
| N-H Bend | 1400 - 1300 | Medium |
Note: These are general ranges and the exact peak positions for this compound may vary.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The absorption spectrum provides information about the conjugated π-systems within the molecule.
The benzimidazole core constitutes a chromophore that absorbs in the UV region. The primary electronic transitions observed for benzimidazole and its derivatives are π → π* transitions, which arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orglibretexts.org These transitions are typically high-intensity and are responsible for the main absorption bands in the UV spectrum. Less intense n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen lone pair to a π* antibonding orbital, may also be observed. libretexts.org
For this compound, the benzimidazole ring system is the primary chromophore. The five bromine atoms attached to the benzene ring act as auxochromes. While bromine is an electron-withdrawing group via induction, its lone pairs can participate in resonance, which can extend the conjugation and influence the energy of the molecular orbitals. This typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to the unsubstituted benzimidazole. The electronic spectrum of benzimidazole derivatives is generally characterized by strong absorption bands in the UV range. researchgate.net
Table 2: Typical Electronic Transitions in Benzimidazole Derivatives
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 240 - 290 | High ( > 10,000) |
Note: The exact λ_max and ε values are dependent on the specific substitution pattern and the solvent used. libretexts.orgresearchgate.net
Theoretical and Computational Investigations of 2,4,5,6,7 Pentabromo 1h Benzo D Imidazole
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the molecular properties of heterocyclic compounds like benzimidazoles. electrochemsci.orgresearchgate.net These methods are employed to determine optimized geometries, vibrational frequencies, and electronic characteristics of the molecule in its ground state. nih.govasianpubs.org The B3LYP functional is a common choice for such calculations, often paired with basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.govnih.gov
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. sapub.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comaimspress.com
For benzimidazole (B57391) derivatives, the HOMO is typically distributed over the entire benzimidazole ring system, while the LUMO is similarly delocalized. nih.gov The introduction of five strongly electron-withdrawing bromine atoms in 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole is expected to significantly lower the energies of both the HOMO and LUMO compared to the unsubstituted parent compound. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. aimspress.comnih.gov
Computational studies on related substituted benzimidazoles allow for the estimation of these electronic parameters. electrochemsci.orgresearchgate.net The analysis of these orbitals helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com
Table 1: Predicted Global Reactivity Descriptors for Benzimidazole Derivatives Based on DFT Calculations (Note: Values are representative based on studies of analogous compounds and are for illustrative purposes.)
| Parameter | Formula | Predicted Value Range (eV) | Significance |
| HOMO Energy | EHOMO | -6.0 to -7.5 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 to -3.0 | Electron-accepting ability |
| Energy Gap | ΔE = ELUMO - EHOMO | 3.5 to 4.5 | Chemical reactivity, stability orientjchem.org |
| Hardness | η = (ELUMO - EHOMO)/2 | 1.75 to 2.25 | Resistance to charge transfer researchgate.net |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.75 to 5.25 | Electron-attracting power researchgate.net |
This interactive table provides predicted ranges for key electronic properties based on computational studies of similar benzimidazole structures.
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. mdpi.com For benzimidazole derivatives, these calculations typically confirm the planarity of the fused bicyclic ring system. nih.gov
In the case of this compound, the benzimidazole core is expected to be nearly planar. However, some minor distortions may arise from steric hindrance between the bulky bromine atoms substituted on the benzene (B151609) ring. Computational studies on other halogenated benzimidazoles have shown that the position of substituents can induce slight torsional distortions. The N-H proton can exist on either nitrogen of the imidazole (B134444) ring, leading to two possible tautomers (1H and 3H). Computational studies on the parent benzimidazole and its derivatives consistently show that the 1H-tautomer is the more energetically favored form.
DFT calculations are a reliable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical calculations have been instrumental in assigning the complex NMR spectra of benzimidazole derivatives, especially in cases where tautomerism complicates the experimental observations. nih.govresearchgate.net
Vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra. researchgate.netnih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations. nih.gov This analysis allows for the assignment of specific vibrational modes, such as N-H stretching, C-C aromatic stretching, and C-Br stretching, to the observed spectral bands. researchgate.netmdpi.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are typical frequency ranges based on DFT studies of brominated aromatic and benzimidazole compounds.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3500 - 3200 | Stretching of the nitrogen-hydrogen bond in the imidazole ring. researchgate.net |
| C-H Aromatic Stretch | 3100 - 3000 | Stretching of the carbon-hydrogen bond at position 2 (if unsubstituted). |
| C=C/C=N Aromatic Stretch | 1620 - 1400 | In-plane stretching vibrations of the fused benzimidazole ring system. mdpi.com |
| N-H In-plane Bend | 1500 - 1400 | Bending motion of the N-H bond within the plane of the ring. |
| C-Br Stretch | 700 - 500 | Stretching vibration of the carbon-bromine bonds. researchgate.net |
This interactive table shows the expected infrared absorption regions for the primary functional groups of the title compound.
Intermolecular Interactions and Non-Covalent Bonding
Non-covalent interactions are fundamental to the supramolecular chemistry of this compound, dictating its crystal packing, solubility, and interactions with other molecules. The presence of five bromine atoms and the N-H group makes halogen and hydrogen bonding the most significant of these interactions.
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). mdpi.com The five bromine atoms on the benzimidazole ring, being electron-withdrawing, create a region of positive electrostatic potential on the outer surface of the bromine atoms, known as a σ-hole. This allows them to act as potent halogen bond donors.
In the solid state, these bromine atoms can form strong and directional halogen bonds with electron-rich sites such as nitrogen or oxygen atoms on neighboring molecules. nih.gov The strength and geometry of these interactions are influenced by the electronic environment. Studies on related dibromo-benzimidazole derivatives show that bromine atoms engage in various interactions, including Br···N and Br···Br contacts, which significantly influence molecular packing. These interactions are a key focus in crystal engineering and materials science.
The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). researchgate.net This dual functionality allows the molecules to form robust, self-assembling hydrogen-bonded networks. In the solid state, benzimidazoles typically form one-dimensional chains or tapes through strong N-H···N intermolecular hydrogen bonds. researchgate.net
The formation of these hydrogen-bonding networks is a dominant feature in the crystal structures of benzimidazoles and plays a critical role in determining their physical properties. nih.govrsc.org The interplay between the N-H···N hydrogen bonds and the multiple C-Br···X halogen bonds would create a complex and stable three-dimensional supramolecular architecture for this compound.
π-π Stacking and Van der Waals Interactions
Non-covalent interactions are fundamental to the structure and function of molecular solids and supramolecular assemblies. In aromatic systems like this compound, π-π stacking and van der Waals forces are the dominant interactions that direct crystal packing and aggregation in solution.
π-π Stacking: This interaction arises from the electrostatic and dispersive forces between the electron clouds of adjacent aromatic rings. nih.govrsc.org The extensive bromination on the benzo moiety of this compound significantly modulates its π-system. The electron-withdrawing nature of the five bromine atoms reduces the electron density of the benzene ring, altering the molecule's quadrupole moment. This electronic perturbation typically disfavors face-to-face stacking and promotes offset or slipped-parallel arrangements to minimize electrostatic repulsion and maximize favorable π-σ attractions. nih.govresearchgate.net Computational studies on similar benzimidazole systems use methods like Density Functional Theory (DFT), particularly with functionals like M06-2X that are parameterized to better account for non-covalent interactions, to calculate the binding energies and optimal geometries of stacked dimers. nih.govresearchgate.net For the pentabromo- derivative, such calculations would be essential to quantify the energetic landscape of its dimerization, revealing the most stable stacking configurations.
Van der Waals Interactions: These forces, particularly London dispersion forces, are critical for understanding the behavior of large, polarizable molecules. The presence of five heavy bromine atoms, each with a large and diffuse electron cloud, makes this compound exceptionally polarizable. Consequently, van der Waals forces are expected to be a dominant contributor to its intermolecular adhesion. researchgate.net Theoretical studies on other polyhalogenated aromatic compounds have demonstrated that perfluorination, for instance, significantly strengthens van der Waals complexes. An analogous, and likely more pronounced, effect is anticipated for perbromination. Advanced computational methods, such as van der Waals density functional theory (vdW-DF), are specifically designed to accurately capture these non-local correlation effects, which are often poorly described by standard DFT functionals. researchgate.netnih.gov Applying these methods would provide a more accurate estimation of the binding energies in aggregates of the title compound.
Below is a table summarizing the key intermolecular interactions and the anticipated influence of the pentabromo-substitution, which would be quantified through detailed computational analysis.
| Interaction Type | Key Contributing Factors | Expected Influence of Pentabromo-Substitution | Typical Computational Method | Parameters Calculated |
| π-π Stacking | Quadrupole moment, polarizability | Promotes slipped-parallel or T-shaped geometries over face-to-face stacking. | DFT (e.g., M06-2X/6-311++G(d,p)) | Interaction Energy (kJ/mol), Interplanar Distance (Å), Slip Angle (°) |
| Van der Waals Forces | Molecular polarizability, surface area | Significantly increases the magnitude of London dispersion forces, leading to stronger overall attraction. | vdW-DF, CCSD(T) | Binding Energy (kJ/mol), Intermolecular Distances (Å) |
| Halogen Bonding | Electrophilic σ-hole on Br, Lewis bases (e.g., N atom) | Potential for strong, directional Br···N or Br···Br interactions, further stabilizing supramolecular structures. | DFT with ECPs, AIM analysis | Interaction Energy (kJ/mol), Bond Length (Å), Bond Angle (°) |
Reaction Mechanism Predictions and Energy Profiles
Understanding the formation of this compound requires a detailed analysis of its synthetic pathway, which likely involves the exhaustive electrophilic bromination of a benzimidazole precursor. rsc.org Computational chemistry provides powerful tools to predict the viability of reaction pathways and to elucidate detailed mechanisms by calculating the energy profiles of proposed steps.
DFT calculations are the workhorse for this type of investigation. researchgate.netdntb.gov.ua By mapping the potential energy surface of a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and a transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
For the synthesis of this compound, a computational study would likely model the final bromination step—the conversion of a tetrabromo-benzimidazole to the pentabromo- product. The mechanism would be dissected to determine whether it proceeds via a classic electrophilic aromatic substitution pathway involving a sigma complex (Wheland intermediate). The calculated energy profile would reveal the activation energies for the formation and deprotonation of this intermediate, providing a complete thermodynamic and kinetic picture of the reaction step. These theoretical predictions can guide experimental efforts by identifying the most likely reaction conditions and potential byproducts. mdpi.com
A hypothetical energy profile calculation for the final bromination step would yield data similar to that outlined in the conceptual table below.
| Species in Reaction Coordinate | Description | Role | Typical Calculated Data (from DFT) |
| R | 2,4,5,6-Tetrabromo-1H-benzo[d]imidazole + Br₂ | Reactants | Relative Energy: 0.0 kcal/mol |
| TS1 | Transition state for Br₂ addition | First Transition State | Relative Energy: +15 to +25 kcal/mol (Activation Energy) |
| IM | Sigma complex (Wheland intermediate) | Intermediate | Relative Energy: +5 to +10 kcal/mol |
| TS2 | Transition state for proton removal | Second Transition State | Relative Energy: +8 to +15 kcal/mol |
| P | This compound + HBr | Products | Relative Energy: -5 to -15 kcal/mol (Reaction Enthalpy) |
Molecular Dynamics Simulations for Supramolecular Assembly
While quantum mechanical calculations can precisely describe interactions between a few molecules, Molecular Dynamics (MD) simulations are employed to explore the collective behavior of hundreds or thousands of molecules over time. nih.govnih.gov MD simulations can reveal how this compound molecules spontaneously self-assemble from a disordered state in solution into ordered supramolecular structures. nih.govarxiv.org
An MD simulation begins with the development of a force field, a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. bham.ac.uk For a novel molecule like pentabromo-benzimidazole, these parameters might be derived from high-level quantum calculations. Subsequently, a simulation box is constructed, containing multiple molecules of the compound surrounded by an explicit solvent (e.g., water or an organic solvent), and the system's trajectory is evolved over time by integrating Newton's equations of motion. rsc.org
For this compound, MD simulations would be particularly insightful for understanding the interplay of the various non-covalent forces. The simulations would track the aggregation process, showing how initial random collisions lead to the formation of dimers and larger oligomers. researchgate.net The analysis of these simulations would focus on identifying the dominant binding motifs—whether assembly is driven primarily by π-π stacking, generalized van der Waals forces, or directional halogen bonding. nih.govresearchgate.net By analyzing radial distribution functions and contact maps, researchers can determine the preferred intermolecular distances and orientations, providing a dynamic, atomistic picture of the resulting supramolecular polymer or aggregate. nih.gov
The table below outlines the key stages and outputs of a prospective MD simulation study on this system.
| Simulation Stage | Description | Key Parameters / Methods | Information Gained |
| System Setup | Creation of the initial simulation environment. | Force Field (e.g., OPLS-AA, GAFF), Solvent Model (e.g., TIP3P water), Number of Molecules, Box Size. | Defines the chemical and physical model for the simulation. |
| Simulation Protocol | The process of running the simulation to generate a trajectory. | Energy Minimization, Equilibration (NVT, NPT ensembles), Production Run Time (e.g., 100 ns), Timestep (e.g., 2 fs). | Generates a time-resolved trajectory of atomic positions and velocities, representing the system's dynamic behavior. |
| Trajectory Analysis | Post-simulation analysis of the generated data. | Cluster Analysis, Radial Distribution Functions (RDFs), Hydrogen/Halogen Bond Analysis, Root Mean Square Deviation (RMSD). | Quantifies the extent of aggregation, preferred intermolecular distances, specific interactions (H-bonds, halogen bonds), and structural stability of assemblies. |
Advanced Materials Applications and Supramolecular Chemistry of 2,4,5,6,7 Pentabromo 1h Benzo D Imidazole
Supramolecular Self-Assembly Driven by Halogen Bonding
The assembly of molecules into ordered, higher-level structures through non-covalent interactions is a cornerstone of supramolecular chemistry. For 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole, the presence of five bromine atoms is pivotal, enabling its participation in halogen bonding—a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. This, combined with the traditional hydrogen-bonding capability of the imidazole (B134444) N-H group, provides a powerful toolkit for directing molecular self-assembly. researchgate.netnih.gov
Crystal Engineering and Co-crystallization Strategies
Crystal engineering is the rational design of crystalline solids with desired properties, built upon an understanding of intermolecular interactions. nih.gov For this compound, both hydrogen bonds and halogen bonds are the primary interactions manipulated to guide crystal packing. nih.govresearchgate.net Co-crystallization, a technique that brings together two or more different molecular components into a single crystal lattice, is a key strategy for creating new materials with tailored functionalities. researchgate.netaps.org
Several methods can be employed to achieve co-crystallization, each with specific advantages. These strategies are instrumental in exploring the supramolecular chemistry of molecules like this compound by combining it with suitable co-formers that can act as hydrogen or halogen bond acceptors.
Table 1: Common Co-crystallization Strategies
| Strategy | Description | Applicability |
|---|---|---|
| Solvent Evaporation | The most common method, where the active compound and a co-former are dissolved in a common solvent, which is then slowly evaporated to induce co-crystal formation. | Highly effective but dependent on finding a suitable solvent where both components have comparable solubility. |
| Mechanochemical Grinding | Involves the grinding of two solid components together, either neat (dry) or with a minimal amount of liquid (liquid-assisted grinding), to induce a solid-state reaction. | A solvent-free or low-solvent, environmentally friendly method that is effective for screening co-crystal formation. |
| Slurry Co-crystallization | A suspension of the active compound and co-former is stirred in a solvent in which they are sparingly soluble. The stable co-crystal phase gradually forms from the slurry. | Useful for producing the most thermodynamically stable crystalline form. |
| Reaction Crystallization | Co-crystal formation is driven by mixing non-stoichiometric concentrations of reactants to create a supersaturated solution from which the co-crystal precipitates. | Effective when the co-crystal components have significantly different solubilities in the chosen solvent. |
The benzimidazole (B57391) moiety provides a well-defined N-H donor and a pyridinic nitrogen acceptor for hydrogen bonding, while the five bromine atoms act as potent halogen bond donors. This dual functionality allows for the formation of complex networks with a wide range of molecular partners, enabling the engineering of crystals with specific electronic or photophysical properties.
Formation of 1D, 2D, and 3D Supramolecular Architectures
The directionality of hydrogen and halogen bonds makes this compound an excellent candidate for constructing ordered supramolecular architectures in one, two, or three dimensions. The final dimensionality of the assembly is dictated by the number and orientation of the interaction sites on the molecule and its co-formers. researchgate.net
1D Architectures: Linear chains or "zipper" chains are often formed when molecules link in a head-to-tail fashion. For benzimidazole derivatives, this is commonly achieved through N-H···N hydrogen bonds, creating one-dimensional chains. aps.org The bromine substituents can then form inter-chain links, potentially assembling these 1D motifs into higher-dimensional arrays.
2D Architectures: Two-dimensional sheets or layers can be formed when molecules connect in a planar fashion. Studies on other halogenated organic semiconductors have shown that a combination of halogen bonds (e.g., Br···Br) and weaker interactions (e.g., Br···H) can stabilize 2D supramolecular monolayers. rsc.orgrsc.org The multiple bromine atoms on this compound provide numerous possibilities for forming such planar networks, which are of great interest for applications in electronics.
3D Architectures: A three-dimensional network arises when 1D chains or 2D layers are interconnected through further non-covalent bonds. The combination of strong N-H···N hydrogen bonding along one axis and halogen bonding in other directions can lead to robust 3D frameworks. researchgate.net The ability to form such extended structures is crucial for creating stable, bulk crystalline materials with anisotropic properties.
Role in Functional Materials and Organic Electronics
The unique electronic and structural properties of benzimidazole derivatives have led to their exploration in various functional materials. The introduction of heavy halogen atoms like bromine can further modulate these properties, making this compound a compound of interest for applications in organic electronics. proquest.com
Optical Waveguiding Properties in Crystalline Forms
Organic crystalline materials have emerged as promising candidates for optical waveguides, which are essential components for guiding and propagating light in photonic integrated circuits. Research on other donor-acceptor-donor (D-A-D) type 1H-benzo[d]imidazole derivatives has demonstrated their potential in this area. proquest.com
Specifically, certain arylethynyl 1H-benzo[d]imidazole derivatives have been shown to self-assemble into needle-shaped single crystals that exhibit optical waveguiding behavior. proquest.com These crystals display strong luminescence and can transport light efficiently, with low optical loss coefficients. proquest.com X-ray diffraction studies revealed that the presence of internal channels within the crystal structure is a key factor enabling this light propagation. proquest.com The self-assembly into a 1D crystalline structure is facilitated by the N-H group of the benzimidazole core. proquest.com
Table 2: Photophysical and Waveguiding Properties of Related Benzimidazole Derivatives
| Compound | Emission Maxima (λem) | Optical Loss Coefficient (dB/μm) | Crystal Morphology | Key Finding |
|---|---|---|---|---|
| D-A-D Benzimidazole 1b | ~586 nm | Not reported | Needle-shaped | Strong yellow-green luminescence. proquest.com |
| D-A-D Benzimidazole 1c | ~564 nm | ~10⁻² | Needle-shaped | Efficient light propagation with low optical loss. proquest.com |
Given these findings, the crystalline forms of this compound warrant investigation for similar properties. While the heavy bromine atoms may alter the emission characteristics, the fundamental benzimidazole core provides the necessary framework for self-assembly into ordered crystalline structures suitable for waveguiding applications.
Incorporation into Polymeric Matrices (excluding flame retardancy discussion)
The integration of functional small molecules into polymer matrices is a widely used strategy to create composite materials with enhanced or novel properties. By dispersing a molecule like this compound within a polymer, it is possible to modify the bulk properties of the material, such as its optical, electronic, or mechanical characteristics.
While the incorporation of halogenated compounds into polymers is common, this section excludes the topic of flame retardancy. Instead, the focus is on other potential functional enhancements. For instance, incorporating photoactive or electronically active molecules can lead to:
Luminescent Polymers: If the guest molecule is fluorescent, its incorporation can create a light-emitting polymer composite.
Materials with High Refractive Index: The high electron density of the bromine atoms in this compound could potentially increase the refractive index of a host polymer, an important property for optical applications like anti-reflective coatings and lenses.
The successful creation of such composites depends on the compatibility and dispersion of the benzimidazole derivative within the polymer matrix. The specific interactions between the pentabrominated molecule and the polymer chains would govern the final properties of the composite material. This remains a promising but underexplored area of research for this specific compound.
Charge Transport Properties (theoretical or experimental in materials)
Charge transport is a fundamental property for materials used in organic electronic devices like organic field-effect transistors (OFETs) and organic solar cells. acs.org The efficiency of these devices depends on the mobility of charge carriers (holes or electrons) through the active material. nih.gov Halogenation is a known strategy for tuning the electronic properties and molecular packing of organic semiconductors, which in turn influences charge transport. nih.gov
No experimental data on the charge transport properties of this compound are currently available in the literature. However, theoretical considerations can provide insight into its potential.
Influence of the Benzimidazole Core: The π-conjugated benzimidazole system is a common building block in organic semiconductors. Its planar structure can facilitate π-π stacking in the solid state, which creates pathways for charge carriers to hop between adjacent molecules. researchgate.net
Role of Halogenation: The five bromine atoms are expected to have a significant impact.
Electronic Effects: As highly electronegative atoms, they will lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can improve stability but may also affect the efficiency of charge injection from electrodes.
Packing and Intermolecular Coupling: Halogen bonding can serve as a strong, directional interaction to enforce a specific, ordered crystal packing. nih.govrsc.org This controlled packing can enhance the electronic coupling between molecules, which is a critical parameter for efficient charge transport. nih.gov In some systems, halogenation has been shown to improve charge mobility. For example, a chlorinated dibenzo[a,j]perylene (B87010) derivative showed higher hole mobility compared to its non-halogenated counterpart. nih.gov
However, the charge transport in organic materials is a complex interplay between electronic coupling, reorganization energy, and thermal disorder. nih.gov In some cases, charge carriers can become localized. In a benzimidazolium tin iodide perovskite, macroscopic transport was governed by a hopping mechanism, while local transport on the nanoscale followed a band-like mechanism. rsc.org Therefore, while the structure of this compound is promising, its actual charge transport characteristics must be determined through experimental measurements (e.g., in an OFET device) and supported by quantum-chemical calculations. rsc.org
Environmental Distribution and Degradation Pathways of 2,4,5,6,7 Pentabromo 1h Benzo D Imidazole
Environmental Detection and Analytical Methodologies
The detection of emerging contaminants like 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole in environmental matrices necessitates sophisticated analytical techniques capable of high sensitivity and specificity. While specific methods for this pentabrominated compound are not extensively documented, the analytical approaches used for other benzimidazoles and structurally related benzodiazepines provide a clear framework for its detection and quantification. nih.gov The process typically involves a multi-step approach, beginning with screening, followed by identification and quantification using chromatographic and spectroscopic methods. nih.gov
Chromatographic Techniques (e.g., GC-MS, LC-MS)
Chromatographic methods coupled with mass spectrometry are the gold standard for identifying and quantifying trace levels of complex organic molecules in environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is considered a reference method for the detection of benzodiazepines and other similar compounds. nih.gov Its high sensitivity and specificity make it a powerful tool for identifying such drugs in various biological and environmental media. nih.gov The process involves separating volatile or derivatized compounds in the gas phase before they are ionized and detected by the mass spectrometer, allowing for precise identification based on mass-to-charge ratio and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for non-volatile and thermally labile compounds, a category into which many benzimidazole (B57391) derivatives fall. This method separates compounds in a liquid phase before mass spectrometric analysis. researchgate.net High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer has been effectively used to determine the kinetics of photodecomposition of the benzimidazole fungicide carbendazim (B180503) and to identify its photoproducts. researchgate.net For benzodiazepines, LC-MS/MS is a common analytical choice, often following sample extraction and reconstitution in a suitable mobile phase. lcms.cz
Below is an interactive table summarizing typical parameters for LC-MS/MS analysis of related compounds.
| Parameter | Condition | Source |
|---|
Sample Preparation and Extraction Methods
Effective sample preparation is crucial to remove interfering substances from the matrix (e.g., soil, water, sediment) and to concentrate the analyte before instrumental analysis. The methods employed for benzodiazepines in biological and environmental samples are instructive.
Supported Liquid Extraction (SLE): This technique utilizes a diatomaceous earth sorbent to separate aqueous samples from organic extraction solvents. lcms.cz The aqueous sample is loaded onto the sorbent, and then a water-immiscible organic solvent is used to elute the target analytes, leaving behind aqueous impurities. lcms.cz
Solid Phase Extraction (SPE): SPE is a widely used method for sample clean-up and pre-concentration. It involves passing the liquid sample through a cartridge containing a solid adsorbent. The analytes of interest are retained on the sorbent, while impurities are washed away. The analytes are then eluted with a small volume of a different solvent.
Dual Mode Extraction (DME): This is a simplified technique that uses two layers of scavenging sorbents to remove matrix components like pigments, salts, and urea (B33335) from biological samples. lcms.cz
Following extraction, the solvent is typically evaporated, and the residue is reconstituted in a small volume of the mobile phase for LC-MS analysis. lcms.cz
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily photodegradation and hydrolysis.
Photodegradation Studies
Photodegradation, or the breakdown of molecules by light, is a significant environmental fate process for many organic compounds. Studies on related benzimidazole and imidazole (B134444) derivatives indicate that this is a likely degradation pathway for this compound.
Research on the fungicide carbendazim (methyl benzimidazol-2-ylcarbamate) has shown that its photochemical decomposition is dependent on pH and can be accelerated in alkaline solutions. researchgate.net The process leads to the formation of several photoproducts, including 2-aminobenzimidazole (B67599) and benzimidazole isocyanate, through the cleavage of the benzimidazole ring. researchgate.net Similarly, kinetic studies on nitroimidazole derivatives have demonstrated that their degradation in solution follows first-order kinetics, with some compounds being highly photolabile. researchgate.net Given the presence of the benzimidazole core, it is plausible that this compound would undergo similar photochemical transformations, potentially involving debromination and ring cleavage under relevant environmental light conditions.
| Compound | Key Findings | Identified Photoproducts | Source |
|---|---|---|---|
| Carbendazim | Photochemical process is pH-dependent and accelerated in alkaline solutions. Quantum efficiency is higher under UV irradiation than simulated sunlight. | 2-aminobenzimidazole, benzimidazole isocyanate, monocarbomethoxy-guanidine | researchgate.net |
| Nitroimidazoles (e.g., Metronidazole) | Degradation kinetics in solution are typically first-order. Metronidazole is noted as being particularly photolabile. | Decomposition can lead to simpler compounds like ammonia (B1221849) and acetic acid. | researchgate.net |
Hydrolysis and Other Chemical Transformation Pathways
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the benzimidazole ring can be influenced by pH. For instance, carbendazim is relatively stable in acidic and neutral aqueous solutions but decomposes slowly in alkaline conditions (pH 9). researchgate.net For some complex benzodiazepines, acid hydrolysis is a step used in synthesis to cleave certain functional groups, suggesting that under specific environmental pH conditions, similar transformations could occur over time. google.com The multiple bromine substituents on the this compound ring are electron-withdrawing and may influence the susceptibility of the molecule to nucleophilic attack, including hydrolysis, although specific studies are lacking.
Biotic Degradation Pathways and Microbial Metabolism
The breakdown of organic compounds by microorganisms is a critical component of their environmental fate. Benzodiazepines, which share structural similarities with benzimidazoles, are generally considered to be poorly biodegradable. frontiersin.org However, studies have shown that microbial communities in environments frequently exposed to these contaminants may adapt and develop the capacity for their degradation. frontiersin.org
A study on the biodegradation of diazepam and oxazepam in soils from a reed bed regularly flooded with wastewater treatment plant effluent showed complete degradation of both compounds within 15 days. frontiersin.org The degradation process was associated with shifts in the soil microbial community. Notably, bacteria from the genus Brevibacillus were found to be more abundant during the initial stages of biodegradation. frontiersin.org This suggests that specific bacterial and potentially fungal species may possess the enzymatic machinery to break down the core benzodiazepine (B76468) structure. The first stages of biodegradation may involve fungal activity, with bacteria subsequently metabolizing the simpler breakdown products. frontiersin.org
Given that this compound is a halogenated compound, its biotic degradation would likely involve dehalogenation steps. Dehalogenation of molecules with multiple halogen atoms is often thought to occur under anaerobic conditions. frontiersin.org The benzimidazole scaffold itself is found in many bioactive compounds, and various derivatives are known to interact with microbial targets, indicating that microorganisms have evolved mechanisms to process this chemical structure. nih.govnih.gov
Microbial Consortia and Isolated Strains
A thorough review of existing scientific literature reveals a lack of studies that have identified specific microbial consortia or isolated pure strains capable of degrading this compound. The degradation of halogenated aromatic compounds is a known microbial process, often involving specialized enzymatic pathways.
Generally, bacteria are the primary drivers of the biodegradation of such complex molecules in the environment. Strains from genera such as Pseudomonas, Sphingomonas, Rhodococcus, Achromobacter, and Cupriavidus have been successfully isolated and shown to degrade a variety of chlorinated and brominated aromatic compounds. Fungi, particularly white-rot fungi, are also known to degrade persistent organic pollutants through the action of non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases.
Degradation can occur under both aerobic and anaerobic conditions. Aerobic pathways often involve oxygenases that hydroxylate the aromatic ring, making it susceptible to ring cleavage. Anaerobic degradation, particularly for highly halogenated compounds, frequently proceeds via reductive dehalogenation, where halogen atoms are sequentially removed and replaced with hydrogen atoms. Given the high degree of bromination of this compound, anaerobic degradation through reductive dehalogenation would be a probable initial step.
Identification of Biodegradation Products
There are no published studies that identify the biodegradation products of this compound. The identification of metabolites is crucial for understanding degradation pathways and assessing whether the transformation process leads to detoxification or the formation of more harmful products.
Based on established microbial degradation mechanisms for similar compounds, several hypothetical initial transformation products can be proposed:
Reductive Dehalogenation Products : Under anaerobic conditions, the stepwise removal of bromine atoms would lead to the formation of a series of lesser-brominated benzimidazoles (e.g., tetrabromo-, tribromo-benzimidazoles).
Hydroxylated Intermediates : Under aerobic conditions, monooxygenase or dioxygenase enzymes could introduce hydroxyl (-OH) groups onto the benzimidazole ring system.
Ring Cleavage Products : Following initial hydroxylation, the aromatic rings could be cleaved, leading to the formation of various aliphatic carboxylic acids that could potentially be funneled into central metabolism.
The table below outlines these hypothetical initial products.
| Potential Degradation Pathway | Hypothetical Product Class | Example |
| Anaerobic Reductive Dehalogenation | Lesser-brominated benzimidazoles | Tetrabromo-1H-benzo[d]imidazole |
| Aerobic Hydroxylation | Hydroxylated pentabromo-benzimidazoles | Hydroxy-2,4,5,6,7-pentabromo-1H-benzo[d]imidazole |
Isotope Fractionation Analysis in Degradation Studies
Compound Specific Isotope Analysis (CSIA) is a powerful tool used to track the degradation of contaminants in the environment by measuring shifts in the stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of a compound. However, no studies have been found that apply isotope fractionation analysis to the degradation of this compound.
During microbial degradation, bonds involving lighter isotopes are typically broken more readily than those with heavier isotopes, leading to an enrichment of the heavier isotope in the remaining undegraded fraction of the compound. For this compound, significant carbon and nitrogen isotope fractionation would be expected during its biotransformation. The magnitude of this fractionation (expressed as an enrichment factor, epsilon, ε) could provide insights into the specific degradation mechanism occurring in the environment. For instance, different enzymatic reactions (e.g., oxidation vs. reduction) result in distinct isotope enrichment factors.
Environmental Fate and Transport Modeling
Predictive modeling of a chemical's environmental fate and transport relies on its specific physicochemical properties, none of which are experimentally documented for this compound. Such models use key input parameters to estimate how a chemical will partition between air, water, soil, and sediment and how it will move within these compartments.
The necessary parameters for robust modeling are listed in the table below. For a highly brominated compound like this compound, it is anticipated that it would have very low water solubility and vapor pressure, a high octanol-water partition coefficient (Kow), and a high soil and sediment sorption coefficient (Koc), indicating a strong tendency to sorb to organic matter in soil and sediment rather than remaining in water or air.
| Parameter | Description | Anticipated Value for this compound |
| Water Solubility | The maximum amount of the chemical that can dissolve in water. | Very Low |
| Vapor Pressure | The pressure exerted by the vapor of the chemical in equilibrium with its solid or liquid form. | Very Low |
| Octanol-Water Partition Coefficient (Kow) | The ratio of the chemical's concentration in octanol (B41247) versus water; indicates lipophilicity. | Very High |
| Soil Sorption Coefficient (Koc) | Describes the tendency of the chemical to bind to soil organic carbon. | Very High |
| Henry's Law Constant | The ratio of a chemical's concentration in air to its concentration in water. | Very Low |
Occurrence in Environmental Matrices (e.g., water, sediment, soil)
There are currently no reports of the detection or quantification of this compound in any environmental matrices, including water, sediment, soil, or biota. Its absence in environmental monitoring reports could be due to several factors: it may not be produced or used in significant quantities, it may not have been targeted in environmental surveys, or analytical methods for its detection may not be widely established. Given its expected physicochemical properties, if released into the environment, it would most likely be found associated with sediment and soil particles rather than in the aqueous phase.
Assessment of Environmental Persistence and Bioaccumulation Potential (excluding toxicity)
No formal assessments of the environmental persistence and bioaccumulation potential of this compound have been conducted. However, its chemical structure provides strong indications of its likely behavior.
Persistence: The presence of five bromine atoms on the stable aromatic benzimidazole core suggests high persistence. The carbon-bromine bonds are strong and not easily broken, making the molecule resistant to both microbial and abiotic degradation processes (e.g., hydrolysis, photolysis). Highly halogenated aromatic compounds are often categorized as Persistent Organic Pollutants (POPs).
Bioaccumulation: The compound's high degree of bromination suggests it is highly lipophilic (fat-loving). This is indicated by an anticipated very high octanol-water partition coefficient (Kow). Lipophilic substances tend to partition from water into the fatty tissues of living organisms. This process, known as bioaccumulation, can lead to the concentration of the chemical increasing up the food chain (biomagnification). Therefore, this compound is expected to have a high bioaccumulation potential.
The table below summarizes the inferred environmental properties based on the compound's structure.
| Property | Inferred Assessment | Justification |
| Persistence | High | Stable aromatic rings; multiple strong carbon-bromine bonds resist degradation. |
| Bioaccumulation Potential | High | High degree of bromination suggests high lipophilicity (high Kow) and partitioning into fatty tissues. |
Future Research Trajectories for 2,4,5,6,7 Pentabromo 1h Benzo D Imidazole
Development of Novel and Sustainable Synthetic Routes
The current synthesis of 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole involves the exhaustive bromination of a less substituted benzimidazole (B57391) precursor, which can present environmental and efficiency challenges. Future research will likely focus on developing more sustainable and efficient synthetic pathways.
Key areas for development include:
Green Chemistry Approaches: Traditional methods for benzimidazole synthesis often rely on harsh solvents and reagents. eprajournals.comnih.gov Future routes could employ green chemistry principles, such as using deep eutectic solvents (DES) as both the reaction medium and reagent, or grinding techniques with minimal water to reduce solvent waste. nih.govjksus.org These methods offer advantages in terms of yield, simplified work-up procedures, and reduced environmental impact. nih.govjksus.org
Catalytic Methods: The development of novel catalytic systems, including both homogeneous and heterogeneous catalysts, could offer milder reaction conditions and reduce hazardous byproducts. mdpi.com Earth-abundant metal catalysts are particularly promising for revolutionizing the sustainable synthesis of N-heterocyclic structures like benzimidazoles. mdpi.com
Photocatalysis and Flow Chemistry: The existing synthesis utilizes purple LED irradiation. Further exploration of photocatalytic methods, potentially integrated into continuous flow chemistry systems, could enhance reaction control, improve safety, and allow for easier scalability. Radical hydrofluoroalkylation of alkenes has seen significant advancement through photocatalysis, a principle that could be adapted for halogenation. acs.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Solvents (e.g., DES) | Reduced toxicity, recyclability, improved yields. nih.gov | Screening solvent systems, optimizing reaction conditions. |
| Mechanochemistry (Grinding) | Solvent-free, short reaction times, simple procedure. jksus.org | Catalyst development, substrate scope expansion. |
| Advanced Catalysis | Milder conditions, higher selectivity, reduced waste. mdpi.comnumberanalytics.com | Design of earth-abundant metal catalysts, recyclable catalysts. mdpi.com |
| Photochemistry/Flow Synthesis | Enhanced control, improved safety, scalability. | Reactor design, optimization of light source and residence time. |
Exploration of Undiscovered Reactivity Patterns
The electronic properties of the benzimidazole core are significantly altered by the presence of five electron-withdrawing bromine atoms. This substitution pattern is expected to create unique reactivity that warrants thorough investigation. The benzimidazole scaffold itself possesses both a weakly basic pyridine-type nitrogen and a weakly acidic pyrrole-type NH group, giving it an intermediate reactivity profile between pyrrole (B145914) and pyridine (B92270). nih.govmdpi.com
Future studies should focus on:
N-H Functionalization: The acidic proton on the imidazole (B134444) nitrogen is a prime site for derivatization. Reactions such as N-alkylation with various cyanoalkyl halides have been shown to be effective for tetrabrominated benzimidazoles and could be applied to the pentabromo analogue to create a library of new compounds. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution: The heavily brominated benzene (B151609) ring is expected to be highly deactivated towards electrophilic substitution. Conversely, it may be susceptible to nucleophilic aromatic substitution (SNAr) reactions under specific conditions, allowing for the selective replacement of one or more bromine atoms. Understanding the regioselectivity of such reactions is a key research challenge.
Halogen Dance Reaction: The "halogen dance" is a known reaction for halogenated heterocycles, involving the base-induced migration of a halogen atom. ugent.be Investigating whether this compound can undergo such rearrangements could open pathways to novel, less symmetrically substituted isomers.
Bromine-Lithium Exchange: This powerful reaction could be used to replace specific bromine atoms with other functional groups, providing a versatile entry point for creating a wide range of derivatives. The challenge will be to control the selectivity of the exchange reaction.
Cyclization Reactions: The reaction of 2-allylthiobenzimidazole with bromine is known to produce bromocyclization products. researchgate.net Investigating analogous reactions with derivatives of pentabromobenzimidazole could lead to new fused heterocyclic systems with potentially interesting biological or material properties.
Rational Design of Derivatives for Advanced Materials with Tailored Properties
The this compound core is a promising scaffold for the development of advanced materials. Benzimidazole derivatives are known to possess a wide array of biological activities and are considered "privileged sub-structures" in medicinal chemistry. jksus.orgmdpi.com By rationally designing derivatives, its properties can be tailored for specific applications.
Potential applications and design strategies include:
Kinase Inhibitors: The pentabromo compound is a precursor for kinase inhibitors like DMAT. Further derivatization, particularly at the N-H position and the 2-position, could lead to more potent and selective inhibitors for targets like protein kinase CK2, which is critical in cancer therapy. nih.gov
Anticancer and Antimicrobial Agents: The benzimidazole motif is present in numerous compounds with antitumor and antimicrobial properties. nih.govnih.gov The high bromine content could enhance lipophilicity and potential for halogen bonding, which may lead to improved therapeutic efficacy. Designing hybrids, for instance by linking the benzimidazole core to other pharmacophores like benzylidenebenzohydrazide, could yield multi-targeted kinase inhibitors. mdpi.com
Flame Retardants: The high bromine content suggests inherent flame-retardant properties. Research could focus on incorporating this molecule into polymer backbones or using it as an additive flame retardant, while also studying its thermal decomposition pathways to ensure it does not form toxic byproducts like polybrominated dibenzodioxins (PBDDs) or dibenzofurans (PBDFs). nih.gov
Organic Electronics: Polycyclic aromatic systems are fundamental to organic electronics. By functionalizing the pentabromobenzimidazole core, for example through cross-coupling reactions after a bromine-lithium exchange, it may be possible to create novel materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
| Application Area | Design Strategy | Target Properties |
| Medicinal Chemistry | N-alkylation, C2-arylation, SAR studies. mdpi.comnih.gov | Enhanced kinase inhibition, cytotoxicity, antimicrobial activity. nih.govnih.gov |
| Flame Retardants | Incorporation into polymers, formulation as an additive. | High limiting oxygen index (LOI), reduced heat release rate. |
| Organic Materials | Extension of π-conjugation via cross-coupling. | Tunable optical and electronic properties, high charge mobility. |
Deeper Understanding of Complex Supramolecular Interactions in Solution and Solid State
The molecular structure of this compound, with its multiple bromine atoms and an N-H group, is ideal for forming complex supramolecular assemblies through non-covalent interactions.
Future research should aim to:
Investigate Halogen Bonding: The five bromine atoms can act as halogen bond donors, interacting with electron-rich atoms on other molecules. Understanding the strength and directionality of these bonds is crucial for predicting and controlling the crystal packing of the solid state, which in turn influences material properties.
Analyze Hydrogen Bonding Networks: The N-H group is a classic hydrogen bond donor, and the nitrogen atom in the imidazole ring can act as a hydrogen bond acceptor. The interplay between hydrogen and halogen bonding could lead to the formation of intricate and robust supramolecular architectures like tapes, sheets, or three-dimensional networks.
Study Host-Guest Chemistry: The electron-rich cavity of the benzimidazole ring system could potentially bind to specific guest molecules. The bromine atoms would further modify the electronic nature and size of this cavity.
Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the key interactions governing the binding of benzimidazole derivatives to biological targets, such as β-tubulin or various enzymes. nih.gov These computational tools can also be used to predict supramolecular arrangements in the solid state.
Integration with Emerging Technologies in Chemical Synthesis and Materials Science
The pace of discovery in chemistry and materials science is being accelerated by emerging technologies. Applying these tools to the study of this compound could significantly shorten development timelines.
Key technological integrations include:
Computational Chemistry and Machine Learning: Density functional theory (DFT) calculations and other computational methods can predict reactivity, reaction mechanisms, and the electronic properties of designed derivatives. numberanalytics.com Machine learning algorithms can be trained on existing data to predict the properties of novel compounds, guiding synthetic efforts toward molecules with the highest potential.
High-Throughput Screening: Automated synthesis and screening platforms can rapidly generate and test libraries of derivatives of the parent compound. This would be particularly useful for drug discovery applications, allowing for the quick identification of structure-activity relationships (SAR). mdpi.com
Automated Synthesis: Robotic platforms can perform complex, multi-step syntheses with high precision and reproducibility. This would facilitate the creation of a diverse library of derivatives for testing in various applications.
Advanced Spectroscopy: In-situ spectroscopic techniques can be used to monitor reactions in real-time, providing detailed mechanistic insights that can be used to optimize reaction conditions. nih.gov
Q & A
Q. What statistical methods are employed to analyze dose-response relationships in cytotoxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
